molecular formula C8H7NO2 B2665751 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 857416-56-9

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione

Cat. No.: B2665751
CAS No.: 857416-56-9
M. Wt: 149.149
InChI Key: GEYWHQBSMJOHQF-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione can be achieved through several synthetic routes. One common method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by the addition of alkylating agents . This reaction typically requires the presence of a base such as triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized using manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) to form 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as t-BuOOH and Mn(OTf)2, as well as bases like triethylamine . The reactions are typically carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can prevent cell death and has potential therapeutic applications in treating diseases associated with excessive necroptosis.

Comparison with Similar Compounds

6,7-Dihydro-1H-cyclopenta[b]pyridine-2,5-dione can be compared with other similar compounds, such as 2,3-cyclopentenopyridine and 6,7-dihydro-5H-isoquinolin-8-one . While these compounds share structural similarities, this compound is unique due to its specific ring fusion and functional groups, which confer distinct chemical properties and reactivity.

List of Similar Compounds:
  • 2,3-Cyclopentenopyridine
  • 6,7-Dihydro-5H-isoquinolin-8-one
  • 5H-1-Pyrindene, 6,7-dihydro-

Properties

IUPAC Name

6,7-dihydro-1H-cyclopenta[b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4H,2-3H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYWHQBSMJOHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1NC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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